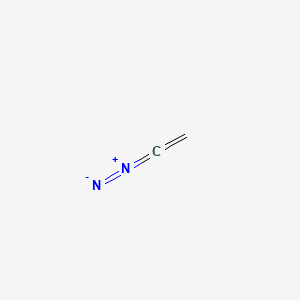

1-Diazonioethen-1-ide

説明

1-Diazonioethen-1-ide is a highly reactive zwitterionic compound characterized by a diazonium group (N₂⁺) and a negatively charged oxygen atom. Its structure consists of an ethene backbone substituted with a diazonio group, resulting in unique electronic properties that facilitate applications in organic synthesis, particularly in cycloaddition reactions and as a precursor to heterocyclic compounds. Due to its zwitterionic nature, it exhibits exceptional reactivity but requires careful handling under low-temperature conditions to avoid decomposition .

特性

CAS番号 |

74272-21-2 |

|---|---|

分子式 |

C2H2N2 |

分子量 |

54.05 g/mol |

InChI |

InChI=1S/C2H2N2/c1-2-4-3/h1H2 |

InChIキー |

YFXWOHPGCVSPRG-UHFFFAOYSA-N |

正規SMILES |

C=C=[N+]=[N-] |

製品の起源 |

United States |

準備方法

1-Diazonioethen-1-ide can be synthesized through several methods:

Oxidation of Hydrazine: This involves the oxidation of hydrazine (R₂N–NH₂) to form the desired compound.

Reduction of 1,1-Diazene Oxide: The reduction of 1,1-diazene oxide (R₂N–N=O) is another method to prepare 1-Diazonioethen-1-ide.

1,1-Elimination of MX from R₂N–NMX: This method involves the elimination of MX (where M = Na, K; X = SO₂Ar) from R₂N–NMX.

Treatment of Secondary Amines with Angeli’s Salt: Secondary amines are treated with Angeli’s salt (Na₂N₂O₃) in the presence of acid to produce 1-Diazonioethen-1-ide.

化学反応の分析

1-Diazonioethen-1-ide undergoes various chemical reactions:

Cycloaddition Reactions: It participates in cycloaddition reactions with alkenes to generate N-aminoaziridines.

Elimination Reactions: In the absence of other reactants, it undergoes reactions where N₂ is eliminated, resulting in an organic residue.

Cycloelimination and Chelotropic Elimination: Cyclic isodiazenes readily undergo these reactions, often believed to be concerted pericyclic processes.

Common reagents and conditions for these reactions include the use of alkenes for cycloaddition and the absence of other reactants for elimination reactions. The major products formed include N-aminoaziridines and various organic residues .

科学的研究の応用

1-Diazonioethen-1-ide has several applications in scientific research:

Chemistry: It is used in the synthesis of various organic compounds and as a ligand in transition metal complexes.

Biology: Its reactivity makes it useful in studying biological processes that involve nitrogen elimination.

Industry: It is used in the production of dyes and other industrial chemicals.

作用機序

The mechanism of action of 1-Diazonioethen-1-ide involves its high reactivity and ability to undergo elimination reactions. The molecular targets include alkenes and other organic compounds that can participate in cycloaddition reactions . The pathways involved often include concerted pericyclic processes, which are evidenced by the stereospecificity of the reactions .

類似化合物との比較

Comparison with Structurally Related Compounds

1,1-Dichloroethene

- Structural Differences : Unlike 1-Diazonioethen-1-ide, 1,1-dichloroethene (C₂H₂Cl₂) is a halogenated alkene with two chlorine atoms on the same carbon. It lacks the diazonium group and zwitterionic charge, leading to distinct reactivity patterns .

- Reactivity : 1,1-Dichloroethene undergoes electrophilic addition or polymerization, whereas 1-Diazonioethen-1-ide participates in [3+2] cycloadditions or dediazoniation reactions.

- Stability : 1,1-Dichloroethene is relatively stable under ambient conditions, while 1-Diazonioethen-1-ide decomposes rapidly above –20°C .

1,3-Diazetidin-2-one Derivatives

- Nitrogen Content : 1,3-Diazetidin-2-one derivatives contain a four-membered ring with two nitrogen atoms but lack the diazonium group. Their reactivity is dominated by ring strain and nucleophilic attack at the carbonyl group, contrasting with the electrophilic nature of 1-Diazonioethen-1-ide .

- Applications: Diazetidinones are explored for antibacterial activity, while 1-Diazonioethen-1-ide is primarily used in synthetic organic chemistry .

Azide-Containing Compounds (e.g., 1-Azido-2-(2-iodoethoxy)ethane)

- Functional Groups : Azides (N₃⁻) share high-energy bonds similar to diazonium groups. However, azides decompose via Staudinger reactions or thermal pathways, whereas 1-Diazonioethen-1-ide releases nitrogen gas upon dediazoniation .

- Synthesis : Both compounds require low-temperature synthesis but differ in precursors—azides often derive from sodium azide, while diazonio compounds form via diazotization .

Comparative Data Table

| Compound | Molecular Formula | Key Functional Groups | Reactivity | Applications | Stability |

|---|---|---|---|---|---|

| 1-Diazonioethen-1-ide | C₂H₂N₂O⁺⁻ | Diazonium, zwitterion | Cycloadditions, dediazoniation | Organic synthesis | Unstable above –20°C |

| 1,1-Dichloroethene | C₂H₂Cl₂ | Halogenated alkene | Electrophilic addition, polymerization | Plastics, solvents | Stable at room temperature |

| 1,3-Diazetidin-2-one | C₃H₄N₂O | Four-membered ring, amide | Nucleophilic ring-opening | Pharmaceutical intermediates | Moderately stable |

| 1-Azido-2-(2-iodoethoxy)ethane | C₄H₈IN₃O | Azide, ether | Click chemistry, thermal decomposition | Bioconjugation, materials science | Thermally sensitive |

Key Research Findings

- Synthetic Utility : 1-Diazonioethen-1-ide outperforms 1,1-dichloroethene in constructing nitrogen-rich heterocycles due to its zwitterionic charge and rapid reaction kinetics .

- Computational Insights : In silico studies suggest that the diazonium group in 1-Diazonioethen-1-ide lowers activation energy in cycloadditions compared to azide-based systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。